Doxorubicin (6-maleimidocaproyl)hydrazone is an albumin-binding prodrug of doxorubicin, designed to overcome the limitations of the parent drug, particularly its severe toxicity profile. [, ] DOXO-EMCH leverages the unique properties of albumin, the most abundant protein in blood plasma, to achieve targeted drug delivery and controlled release. []
DOXO-EMCH is classified as an albumin-binding prodrug. It is synthesized from doxorubicin, a member of the anthracycline class of antibiotics, which is widely used in cancer treatment. The synthesis of DOXO-EMCH focuses on improving the pharmacokinetic properties and minimizing side effects associated with conventional doxorubicin therapy.
The synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone involves several key steps:
The molecular structure of Doxorubicin(6-maleimidocaproyl)hydrazone consists of:
The chemical structure can be depicted as follows:
Chemical Structure
Doxorubicin(6-maleimidocaproyl)hydrazone undergoes several important chemical reactions, particularly in biological environments:
These reactions are critical for its function as a prodrug, allowing for improved localization and reduced systemic toxicity compared to free doxorubicin.
The mechanism of action of Doxorubicin(6-maleimidocaproyl)hydrazone involves:
This mechanism enhances the selectivity and efficacy against tumor cells while mitigating exposure to healthy tissues.
Doxorubicin(6-maleimidocaproyl)hydrazone exhibits several notable physical and chemical properties:
These properties are essential for its formulation and therapeutic application.
Doxorubicin(6-maleimidocaproyl)hydrazone has several significant applications in scientific research and clinical settings:
Doxorubicin(6-maleimidocaproyl)hydrazone (commonly designated DOXO-EMCH or INNO-206) integrates three distinct molecular domains into a single prodrug construct: the cytotoxic anthracycline doxorubicin, an acid-labile hydrazone linker, and a maleimidocaproyl spacer terminating in a thiol-reactive maleimide group. This tripartite architecture enables precise tumor targeting while maintaining the pharmacophore integrity of doxorubicin. The anthracycline moiety retains its DNA-intercalating and topoisomerase II-poisoning activities but is functionally silenced until site-specific release [3] [8]. The hydrazone bond (–NH–N=C–) formed between the ketone of doxorubicin’s C-13 carbonyl group and the hydrazide nitrogen of the linker provides pH-dependent lability, critical for controlled drug activation [1] [4]. The N-maleimidocaproyl component, featuring a hexanoic acid chain capped with a maleimide ring, serves dual roles: (i) its hydrocarbon chain acts as a spacer minimizing steric hindrance during protein conjugation, and (ii) the maleimide group enables rapid, selective Michael addition to thiol groups (–SH) on cysteine residues of carrier proteins like albumin [1] [5].
Table 1: Functional Groups and Their Roles in DOXO-EMCH
Structural Domain | Key Functional Groups | Role in Prodrug Design |
---|---|---|
Doxorubicin moiety | C-13 carbonyl, phenolic –OH | Cytotoxic effector; DNA intercalation/topoisomerase inhibition |
Hydrazone linker | –NH–N=C– bond | Acid-sensitive cleavage site; ensures lysosome-specific activation |
Maleimidocaproyl spacer | Maleimide (C₄H₂O₂), alkyl chain | Thiol-specific conjugation; spatial separation from carrier protein |
This architecture reconciles opposing requirements: plasma stability during circulation (pH 7.4) and rapid hydrolysis in acidic tumor microenvironments or lysosomal compartments (pH 4.5–5.5). Nuclear magnetic resonance (NMR) and mass spectrometry confirm covalent bonding between doxorubicin’s C-13 ketone and the hydrazide functionality, preserving the drug’s planar chromophore essential for DNA binding [1] [3].
The hydrazone linker in DOXO-EMCH acts as a molecular switch that exploits pH gradients between physiological compartments (blood, pH 7.4) and pathological sites (tumor lysosomes, pH 4.5–5.0). Under neutral conditions, the hydrazone bond exhibits remarkable stability, with <5% doxorubicin release over 24 hours in plasma-mimicking buffers. In contrast, acidic conditions (pH ≤5.0) trigger rapid hydrolysis, releasing 70–90% of free doxorubicin within 1–2 hours [1] [2]. This differential stability is attributed to protonation of the hydrazone’s imine nitrogen under acidity, rendering the adjacent carbon susceptible to nucleophilic water attack [4].
Table 2: Hydrolysis Kinetics of DOXO-EMCH Hydrazone Linker
pH Condition | Timeframe | Doxorubicin Released | Biological Relevance |
---|---|---|---|
7.4 (neutral) | 24 hours | <5% | Plasma circulation; minimal off-target release |
6.5 (mild acid) | 24 hours | 20–30% | Tumor extracellular microenvironment |
5.0 (lysosomal) | 1 hour | 70–90% | Intracellular drug activation in lysosomes |
This pH-selective activation enables tumor-specific drug liberation. In vitro studies confirm that DOXO-EMCH conjugates remain intact during circulation but release active doxorubicin upon cellular internalization and endolysosomal trafficking. For instance, in MCF-7 breast cancer cells, DOXO-EMCH–albumin conjugates showed 3-fold higher intracellular doxorubicin accumulation at pH 5.0 versus pH 7.4, correlating with enhanced cytotoxicity [2] [7]. The hydrazone’s hydrolysis rate is tunable: electron-withdrawing substituents near the bond accelerate acid-catalyzed cleavage, while steric hindrance can delay it, allowing customization for specific tumor types [1] [4].
The 6-maleimidocaproyl spacer – [–CO–(CH₂)₅–NH–C(O)–CH₂–CH₂–Maleimide] – bridges the hydrazone linker and the maleimide group, providing critical spatial and functional advantages. Its 6-carbon alkyl chain ensures optimal distance between the maleimide and doxorubicin, preventing steric clashes during covalent binding to carrier proteins. This spacer length (≈11 Å) maximizes conjugation efficiency while preserving albumin’s natural biodistribution [5] [6].
The terminal maleimide group undergoes rapid Michael addition with free thiols (–SH), forming stable thioether bonds. This reaction preferentially targets Cys-34 of human serum albumin (HSA), which exists as a reactive thiolate anion (S⁻) at physiological pH. Conjugation kinetics studies reveal near-complete binding (>90%) to HSA within 2–5 minutes post-administration, leveraging albumin’s long half-life (≈19 days) for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect [2] [5] [8]. The spacer’s hydrophobicity enhances albumin affinity but requires careful optimization: over-elongation could delay hydrolysis, while shorter chains risk inefficient conjugation.
Table 3: Impact of Spacer Design on Conjugation Efficiency
Spacer Attribute | Biological Consequence | Experimental Evidence |
---|---|---|
Hexanoic acid chain length | Balances flexibility/rigidity; minimizes steric hindrance | >95% HSA binding vs. 40% for shorter (C₂) spacers [5] [6] |
Maleimide reactivity | Fast, specific thiol conjugation (t₁/₂ < 2 min) | 90% conjugation to HSA within 5 min [5] |
Thioether bond stability | Irreversible linkage; prevents premature drug detachment | <1% drug leakage in plasma over 48 h [1] [8] |
Alternative conjugation strategies exist – e.g., iminothiolane-mediated thiolation of lysine residues – but they risk protein polymerization or inconsistent thiol generation. Direct disulfide reduction using phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP) efficiently liberates HSA’s native Cys-34 without crosslinking, making it ideal for clinical-scale production [5] [6]. Once conjugated, the prodrug (HSA–DOXO-EMCH) selectively accumulates in tumors, with rodent xenograft studies showing 8–12-fold higher doxorubicin concentrations in malignant tissue versus free drug administration [2] [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7